N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide
Description
This compound is a pyrrolidine-2-carboxamide derivative featuring a 1,3-benzothiazole moiety, a 4-methylbenzenesulfonyl (tosyl) group, and a pyridin-3-ylmethyl substituent. The tosyl group enhances metabolic stability by resisting enzymatic hydrolysis, while the benzothiazole and pyridine rings may contribute to target binding via π-π stacking or hydrogen bonding interactions.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-18-10-12-20(13-11-18)34(31,32)29-15-5-8-22(29)24(30)28(17-19-6-4-14-26-16-19)25-27-21-7-2-3-9-23(21)33-25/h2-4,6-7,9-14,16,22H,5,8,15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZIVBVUYNQMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N(CC3=CN=CC=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a dihaloalkane, followed by cyclization.
Coupling Reactions: The final step involves coupling the benzothiazole and pyrrolidine intermediates using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Similarities and Differences
The compound shares a pyrrolidine-2-carboxamide backbone with several analogs reported in recent patents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound Name | Key Functional Groups | Molecular Weight (g/mol)* | Hypothesized Target |
|---|---|---|---|
| N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide | Benzothiazole, Tosyl, Pyridinylmethyl | ~529.6 | Proteases/Kinases |
| (2S,4R)-4-hydroxy-1-((S)-2-benzamido-3,3-dimethylbutanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 30, EP) | Benzamido, Hydroxypyrrolidine, Thiazolyl benzyl | ~615.7 | Viral proteases |
| (2S,4R)-4-hydroxy-1-((2S,3S)-3-methyl-2-(1-oxoisoindolin-2-yl)pentanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 31, EP) | Isoindolinone, Methylthiazolyl benzyl | ~649.8 | Kinases |
*Calculated based on molecular formulas.
Structural Insights :
- Benzothiazole vs. Thiazolyl Benzyl : The target compound’s 1,3-benzothiazole group (electron-deficient aromatic system) may enhance binding to cysteine-rich active sites compared to the 4-methylthiazol-5-yl benzyl group in Examples 30 and 31, which could favor hydrophobic interactions .
- Tosyl Group: Unique to the target compound, the tosyl substituent likely improves solubility in nonpolar environments compared to the benzamido (Example 30) or isoindolinone (Example 31) groups, which are bulkier and more rigid .
- Pyridinylmethyl vs.
Pharmacological and Physicochemical Properties
- Metabolic Stability : The tosyl group in the target compound may confer higher resistance to cytochrome P450-mediated oxidation compared to the hydroxylated pyrrolidine in Examples 30–31, which could be prone to glucuronidation .
- Binding Affinity : The benzothiazole moiety is associated with stronger inhibition of cysteine proteases (e.g., cathepsins) than thiazolyl benzyl groups, as seen in studies of related inhibitors .
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound that has attracted interest due to its unique structural properties and potential biological activities. This compound features a benzothiazole ring , a pyrrolidine ring , and a sulfonyl group , which contribute to its diverse chemical reactivity and biological activity.
Structural Characteristics
The synthesis of this compound typically involves the reaction of 1,3-benzothiazol-2-amine with 1-(4-methylphenylsulfonyl)pyrrolidine-2-carboxylic acid chloride. Characterization methods include:
- Nuclear Magnetic Resonance (NMR)
- Fourier-transform Infrared Spectroscopy (FTIR)
- Mass Spectrometry (MS)
These techniques confirm the structural integrity and purity of the synthesized compound.
Biological Activity
Research indicates that compounds containing benzothiazole and pyrrolidine structures often exhibit significant biological activities, including:
1. Anti-inflammatory Properties
- Compounds similar to this compound have demonstrated the ability to inhibit enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.
2. Antimicrobial Activity
- Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the sulfonamide group is known to enhance solubility and bioavailability, which are critical for effective antimicrobial activity .
3. Enzyme Inhibition
- The compound's mechanism of action likely involves binding to specific enzymes or receptors, inhibiting their activity. This interaction is crucial for understanding its therapeutic potential and guiding future drug development efforts .
Research Findings
A summary of key findings related to the biological activity of this compound includes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
